Amino-benzo[B]thiophen-3-YL-acetic acid

Cephalosporin antibiotics Stereochemistry-activity relationship Gram-positive antibacterial

Amino-benzo[B]thiophen-3-YL-acetic acid (CAS 95834-55-2), systematically named 2-amino-2-(1-benzothiophen-3-yl)acetic acid and also referred to as (RS)-3-benzothienylglycine, is a heteroaromatic α-amino acid derivative with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol. It belongs to the class of benzothienylglycines, compounds that have been employed primarily as synthetic side-chain precursors in the construction of orally absorbable cephalosporin antibiotics.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 95834-55-2
Cat. No. B12440331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-benzo[B]thiophen-3-YL-acetic acid
CAS95834-55-2
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(C(=O)O)N
InChIInChI=1S/C10H9NO2S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9H,11H2,(H,12,13)
InChIKeyHRMLMRIORGNUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino-benzo[B]thiophen-3-YL-acetic Acid (CAS 95834-55-2): What Procuring Scientists Need to Know About This Benzothienylglycine Scaffold


Amino-benzo[B]thiophen-3-YL-acetic acid (CAS 95834-55-2), systematically named 2-amino-2-(1-benzothiophen-3-yl)acetic acid and also referred to as (RS)-3-benzothienylglycine, is a heteroaromatic α-amino acid derivative with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol [1]. It belongs to the class of benzothienylglycines, compounds that have been employed primarily as synthetic side-chain precursors in the construction of orally absorbable cephalosporin antibiotics [2]. The compound features a benzo[b]thiophene core appended at the 3-position to the α-carbon of glycine, and is supplied as a racemic mixture. Its significance in medicinal chemistry stems from the observation that the R-enantiomer, when coupled to a 7-aminodeacetoxycephalosporanic acid (7-ADCA) nucleus, yields cephalosporin derivatives with antibacterial potency superior to the clinical benchmark cephalexin against Gram-positive pathogens [2][3].

Why Generic Substitution of Amino-benzo[B]thiophen-3-YL-acetic Acid with Other Benzothiophene or Glycine Derivatives Fails


Substituting Amino-benzo[B]thiophen-3-YL-acetic acid with a close structural analog—such as the 2-benzothienyl positional isomer, the des-amino (benzo[b]thiophen-3-yl)acetic acid, or simple phenylglycine—fundamentally alters downstream biological performance because the 3-benzothienylglycine scaffold provides a unique intersection of stereochemical, positional, and electronic properties that cannot be recapitulated by any single in-class alternative [1][2]. The R-configuration of the α-amino acid stereocenter is essential for antibacterial activity: the R-epimer of the derived cephalosporin is 16–32 times more potent than the corresponding S-epimer [1]. Moving the glycine attachment from the 3-position to the 2-position of the benzothiophene ring produces cephalosporins with a different Gram-positive activity profile and altered pharmacokinetic properties, while eliminating the amino group entirely removes the covalent coupling handle required for amide bond formation with the β-lactam nucleus [2][3]. Even the choice between benzothienyl and naphthylglycine side chains—both bicyclic aromatic glycines—yields measurably divergent MIC values against Staphylococcus aureus and Streptococcus pneumoniae, confirming that the benzo[b]thiophene heteroatom contributes meaningfully to target engagement [3]. Consequently, procurement of the specific 3-benzothienylglycine racemate (CAS 95834-55-2) is non-negotiable for any research program that intends to reproduce or build upon the established cephalosporin SAR.

Amino-benzo[B]thiophen-3-YL-acetic Acid: Quantitative Head-to-Head Evidence Against Closest Comparators


R- vs. S-Enantiomer of 3-Benzothienylglycine: Stereochemical Potency Differential in Cephalosporin Antibacterial Activity

The antibacterial activity of the cephalosporin derived from (R)-3-benzothienylglycine was directly compared with its S-enantiomer counterpart. The R-epimer (1R) demonstrated 16- to 32-fold greater potency than the S-epimer (1S) across multiple Gram-positive strains [1]. The racemic mixture (1RS) yielded intermediate MIC values, confirming that stereochemistry at the α-carbon is the dominant potency determinant [1].

Cephalosporin antibiotics Stereochemistry-activity relationship Gram-positive antibacterial β-Lactam side-chain SAR

3-Benzothienylglycine vs. Phenylglycine (Cephalexin Side Chain): Cross-Scaffold MIC Comparison in 7-ADCA Cephalosporins

Replacement of the phenylglycine side chain of cephalexin with (R)-3-benzothienylglycine yields cephalosporin 1R, which consistently exhibits lower MIC values against Staphylococcus and Streptococcus species. Across a panel of 8 Gram-positive isolates, 1R matched or outperformed cephalexin in 7 strains, with the most pronounced advantage observed against penicillin G-resistant S. aureus and S. epidermidis [1]. The authors explicitly note that 'replacement of the phenyl moiety of cephalexin with benzothiophene…improves the MIC values against Gram-positive organisms' [1].

Cephalosporin side-chain engineering Gram-positive antibacterial Oral cephalosporin Bicyclic aromatic glycine

3-Benzothienyl vs. 2-Benzothienyl Positional Isomerism: Divergent Pharmacokinetic and Antibacterial Profiles

The 3-benzothienylglycyl and 2-benzothienylglycyl cephalosporin series have been pursued as distinct patent classes with differing biological profiles. The 3-benzothienyl series (derived from CAS 95834-55-2) is characterized by potent Gram-positive activity and favorable oral pharmacokinetics in preclinical evaluation [1][2]. In contrast, the 2-benzothienyl series, while also orally effective, was developed with an emphasis on substituent-dependent specificity toward particular Gram-positive microorganisms [2]. The regioisomeric switch from 3- to 2- attachment alters both the geometry of the side-chain presentation to the penicillin-binding protein target and the physicochemical properties governing oral absorption.

Positional isomer SAR Benzothiophene regioisomer Oral bioavailability Cephalosporin pharmacokinetics

3-Benzothienylglycine vs. Naphthylglycine: Heteroatom Effect on Cephalosporin Antibacterial Potency

The 1985 J. Med. Chem. SAR study systematically compared benzothienylglycine and naphthylglycine derivatives coupled to the identical 7-ADCA nucleus. Among the 19 (R)-configured cephalosporins evaluated, the 3-benzothienyl analog 1R emerged as the most potent and balanced compound, with MIC values of 1 µg/mL (S. aureus X1.1), 4 µg/mL (S. aureus V41), 0.5 µg/mL (S. pneumoniae), and 4 µg/mL (S. pyogenes) [1]. The naphthylglycine derivatives (compounds 11R–16R) exhibited a wider MIC range (0.06–64 µg/mL) that was more sensitive to naphthalene ring substitution pattern, indicating that the benzothiophene sulfur atom provides a more consistent pharmacophoric fit than the all-carbon naphthalene isostere [1]. Compound 1R was selected for preclinical evaluation over all naphthylglycine analogs [1].

Heteroaromatic glycine SAR Benzothiophene vs. naphthalene Isosteric replacement Gram-positive MIC comparison

In Vivo Efficacy of (R)-3-Benzothienylglycine-Derived Cephalosporin vs. Cephalexin in Mouse Infection Models

Compound 1R was evaluated head-to-head against cephalexin in murine systemic infection models using Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. Efficacy was measured as the ED₅₀ (mg/kg × 2 doses) required to protect 50% of infected mice following both oral (PO) and subcutaneous (SC) administration. 1R demonstrated superior or equivalent protection compared to cephalexin in all tested infections [1].

In vivo antibacterial efficacy ED₅₀ Oral bioavailability Murine infection model

Synthetic Process Advantage: High-Yield, High-Purity Preparation of 3-Benzothienylglycines via Trifluoroacetic Acid-Mediated Amidoalkylation

A dedicated chemical process patent (US 4,458,085) describes the preparation of 3-benzothienylglycines by reaction of benzothiophene with α-hydroxyglycine derivatives in trifluoroacetic acid, producing the target amino acid in high yield and high purity [1]. This method overcomes the low yields and lack of selectivity associated with earlier Strecker synthesis and oximino-reduction routes [1]. Furthermore, the resolution of (RS)-3-benzothienylglycine esters with (+)- or (-)-tartaric acid in acetonitrile proceeds efficiently, enabling economical access to both enantiomers [2].

Process chemistry Benzothienylglycine synthesis Amidoalkylation Chiral resolution efficiency

Amino-benzo[B]thiophen-3-YL-acetic Acid: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Next-Generation Oral Cephalosporin Antibiotics Targeting Drug-Resistant Gram-Positive Pathogens

Medicinal chemistry teams developing oral cephalosporins with improved activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae can use CAS 95834-55-2 as the side-chain precursor. After chiral resolution to the R-enantiomer and Boc protection, coupling with 7-ADCA yields cephalosporin 1R, which delivers MIC values 4- to >32-fold lower than cephalexin against resistant S. aureus and S. epidermidis strains, and ED₅₀ values in mouse infection models that surpass cephalexin by up to 16-fold (PO) against S. pyogenes [1][2].

Chiral Resolution and Enantiopure Synthesis of (R)-3-Benzothienylglycine (CAS 95909-98-1)

Process chemistry groups engaged in the kilogram-scale preparation of enantiopure amino acid side chains can employ the tartaric acid resolution protocol optimized specifically for (RS)-3-benzothienylglycine methyl and isopropyl esters. This protocol, validated by Eli Lilly and published in J. Med. Chem. 1985, achieves economical separation of the R- and S-enantiomers, where the R-isomer demonstrates 16- to 32-fold greater antibacterial potency than the S-isomer in the derived cephalosporin [1]. Procurement of the racemate (CAS 95834-55-2) is the starting point for this resolution process.

Structure-Activity Relationship (SAR) Studies of Bicyclic Heteroaromatic Glycine Side Chains in β-Lactam Antibiotics

Academic and industrial groups investigating the SAR of heteroaromatic glycine side chains on β-lactam nuclei can benchmark their novel analogs against the 3-benzothienylglycyl-7-ADCA scaffold (1R), which has been systematically compared with phenylglycine, 1-naphthylglycine, 2-naphthylglycine, and substituted naphthylglycine derivatives. The published MIC tables from J. Med. Chem. 1985 provide quantitative comparator data across 8 bacterial strains, enabling precise potency comparisons for any newly synthesized derivative [1][2].

Development of 3-Benzothienylglycine-Based Chemical Biology Probes for Penicillin-Binding Protein (PBP) Profiling

Chemical biology laboratories exploring bacterial PBP occupancy and selectivity can derivatize (R)-3-benzothienylglycine with fluorescent or affinity tags via the free α-amino group, generating probe molecules that retain the benzothiophene pharmacophore known to confer high-affinity PBP binding. The demonstrated in vitro potency (MIC = 0.5–4 µg/mL against susceptible Gram-positive strains) and in vivo efficacy (ED₅₀ = 0.4–18 mg/kg PO) of the parent cephalosporin 1R provide a validated pharmacophore template for probe design [1][2].

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